
2-Methyl-N-(2-oxo-propyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(2-oxo-propyl)-benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an o-toluoyl group attached to an amino group, which is further connected to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-oxo-propyl)-benzamide typically involves the reaction of o-toluoyl chloride with an appropriate amine, followed by further chemical modifications. One common method involves the condensation of o-toluoyl chloride with 2-amino-1-propanol under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(2-oxo-propyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Methyl-N-(2-oxo-propyl)-benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(2-oxo-propyl)-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(p-Toluoylamino)-2-propanone: Similar structure but with a p-toluoyl group instead of an o-toluoyl group.
1-(m-Toluoylamino)-2-propanone: Similar structure but with an m-toluoyl group instead of an o-toluoyl group.
Uniqueness
2-Methyl-N-(2-oxo-propyl)-benzamide is unique due to the position of the toluoyl group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical and biological properties compared to its isomers .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-methyl-N-(2-oxopropyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)11(14)12-7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) |
Clé InChI |
SIPNBITYWJLXTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NCC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide](/img/structure/B8672895.png)

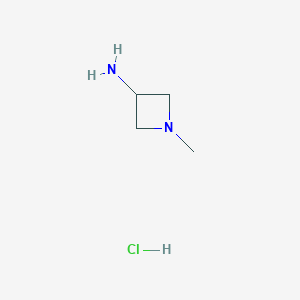
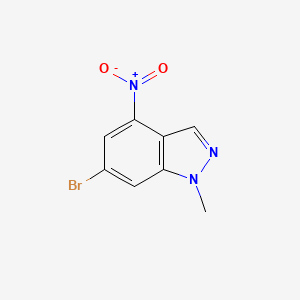

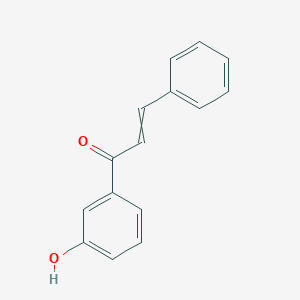
![5-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8672935.png)
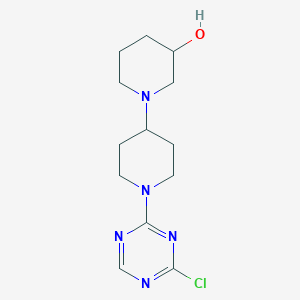
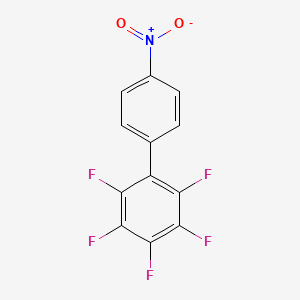
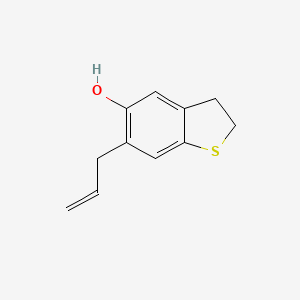


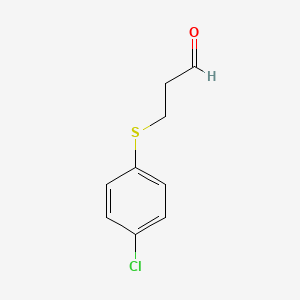
![3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE](/img/structure/B8672977.png)
